StearidonicAcidN-Succinimide
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Overview
Description
Stearidonic acid N-succinimide is a compound that combines the properties of stearidonic acid and succinimide Stearidonic acid is an omega-3 fatty acid, while succinimide is a cyclic imide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearidonic acid N-succinimide involves the reaction of stearidonic acid with succinimide. One common method is the dehydrogenative coupling of diols and amines to form cyclic imides, which can be catalyzed by a manganese pincer complex . Another method involves the iodine radical-initiated cascade cyclization of 1,6-enynes in the presence of iodine under mild conditions .
Industrial Production Methods
Industrial production methods for stearidonic acid N-succinimide are not well-documented. the principles of green chemistry and atom economy are often applied to ensure environmentally friendly and efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Stearidonic acid N-succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Stearidonic acid N-succinimide has several scientific research applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of stearidonic acid N-succinimide involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stearidonic acid N-succinimide include:
N-Hydroxysuccinimide: Known for its use in biochemical applications and organic synthesis.
N-Bromosuccinimide: Commonly used in organic synthesis for bromination reactions.
N-Chlorosuccinimide: Used for chlorination reactions in organic synthesis.
Uniqueness
Stearidonic acid N-succinimide is unique due to its combination of omega-3 fatty acid properties and cyclic imide structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H31NO4 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
ANGVBRBDKGAMLQ-LTKCOYKYSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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